![molecular formula C9H11BrN2O2S2 B7641107 5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide](/img/structure/B7641107.png)
5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide, also known as BrCPMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BrCPMTS is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, this compound has been shown to exhibit anti-bacterial activity against gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide is its versatility in potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the treatment of a range of diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain forms.
Direcciones Futuras
There are several potential future directions for research on 5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide. One potential direction is to investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is to explore its anti-cancer properties in more detail, particularly in the context of specific cancer types. Additionally, further research could be conducted to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide involves the reaction of 5-bromo-3-cyclopenten-1-ol and 4-methyl-1,3-thiazole-2-sulfonamide in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an intermediate cyclopentenone, which undergoes a nucleophilic addition with the sulfonamide group to form the final product.
Aplicaciones Científicas De Investigación
5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has shown promising anti-bacterial activity against gram-positive bacteria such as Staphylococcus aureus.
Propiedades
IUPAC Name |
5-bromo-N-cyclopent-3-en-1-yl-4-methyl-1,3-thiazole-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S2/c1-6-8(10)15-9(11-6)16(13,14)12-7-4-2-3-5-7/h2-3,7,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBAQNDUTFNVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)NC2CC=CC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.